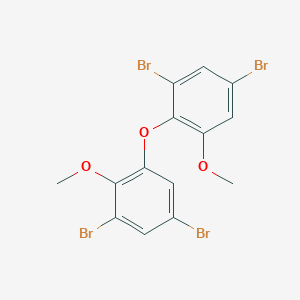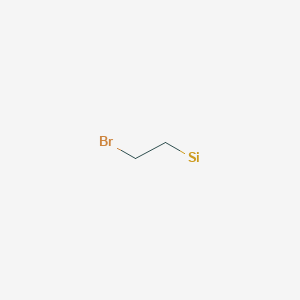
Bromoethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoethylsilane is an organosilicon compound that features a silicon atom bonded to an ethyl group and a bromine atom. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Bromoethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products Formed
Silanols: Formed through oxidation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
科学的研究の応用
Bromoethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.
類似化合物との比較
Similar Compounds
Chloroethylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Iodoethylsilane: Contains an iodine atom instead of bromine.
Ethyltrimethylsilane: Contains three methyl groups attached to the silicon atom.
Uniqueness
Bromoethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable reagent in organic synthesis.
特性
分子式 |
C2H4BrSi |
|---|---|
分子量 |
136.04 g/mol |
InChI |
InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2 |
InChIキー |
VKFHXGVASYIJRY-UHFFFAOYSA-N |
正規SMILES |
C(CBr)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







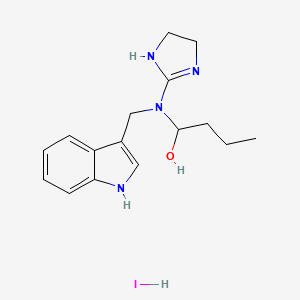
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
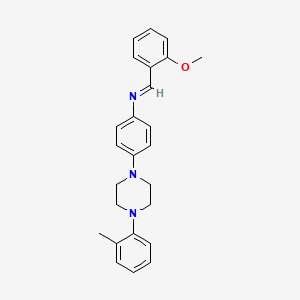
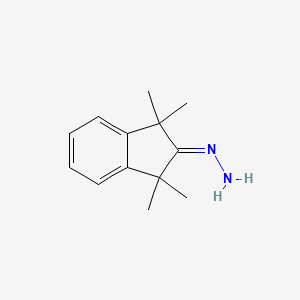

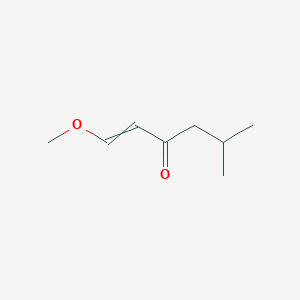
methylene]-](/img/structure/B14439254.png)

